![molecular formula C14H14F3N3O2 B2430342 ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate CAS No. 477711-15-2](/img/structure/B2430342.png)
ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group. It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo reactions at the pyrazole ring, such as electrophilic substitution. The trifluoromethyl group is generally stable and resistant to various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate is synthesized and characterized in various studies. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and analyzed it using spectroscopic methods and quantum chemical calculations, providing insights into its molecular interactions and potential for forming dimers with multiple interactions (Singh, Rawat, & Sahu, 2014).
Reactivity and Formation of Compounds
- The reactivity of this compound with various reagents results in the formation of different heterocyclic compounds. As demonstrated by Mikhed’kina et al. (2009), ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Applications in Synthesis of Condensed Pyrazoles
- Ethyl 3,5-triflyloxy-1H-pyrazole-4-carboxylates, a related compound, are used as precursors in the synthesis of various condensed pyrazoles, demonstrating the compound's utility in complex chemical synthesis. Arbačiauskienė et al. (2011) utilized them in Pd-catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Role in Synthesis of Pharmaceutical Intermediates
- This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, Zhi-li (2007) describes its use in the synthesis of chlorantraniliprole, an insecticide (Zhi-li, 2007).
Molecular Interaction Studies
- Research also includes the study of molecular interactions and properties of similar compounds. Singh et al. (2013) investigated ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, providing valuable data on its vibrational analysis and potential for nonlinear optical applications (Singh, Baboo, Rawat, & Gupta, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-4-22-13(21)11-8(2)19-20(9(11)3)12-10(14(15,16)17)6-5-7-18-12/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWXOCKGVVONDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
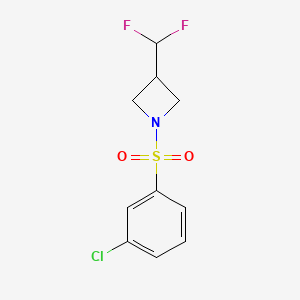
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)
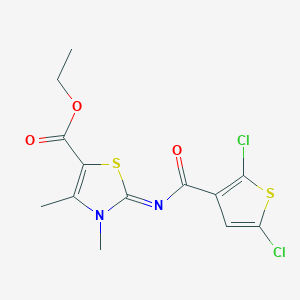
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)
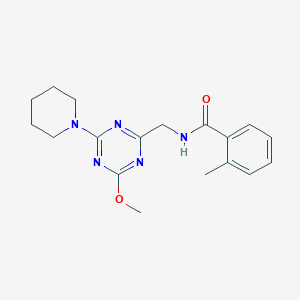

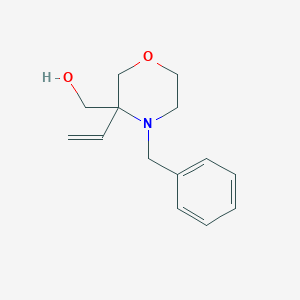

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
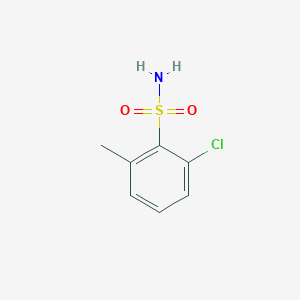
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
